molecular formula C7H12N2O2S2 B14656389 S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine CAS No. 53329-93-4

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine

Cat. No.: B14656389
CAS No.: 53329-93-4
M. Wt: 220.3 g/mol
InChI Key: HJVIYODRHNXIDR-YFKPBYRVSA-N
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Description

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine is a synthetic organic compound belonging to the class of S-substituted L-cysteine derivatives. This cysteine analog is characterized by a prop-2-en-1-yl (allyl) carbamothioyl group attached to the sulfur atom of the cysteine backbone. Its structural features place it within a broader family of bioactive sulfur-containing amino acids found in and derived from Allium species, such as garlic, which are known for their diverse biological activities . The specific research applications and biochemical mechanisms of action for this compound are currently not defined in the scientific literature and represent a potential area for investigation. Based on its structure, researchers may explore its potential as an intermediate in organic synthesis or as a candidate for evaluating biological activities observed in related compounds. These activities in analogs can include modulation of cellular antioxidant pathways , immunomodulatory effects , and influence on enzyme systems . This product is intended for research use by qualified scientists only. It is not intended for use in humans, animals, or as a drug, and it should not be used for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53329-93-4

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

(2R)-2-amino-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12N2O2S2/c1-2-3-9-7(12)13-4-5(8)6(10)11/h2,5H,1,3-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

HJVIYODRHNXIDR-YFKPBYRVSA-N

Isomeric SMILES

C=CCNC(=S)SC[C@@H](C(=O)O)N

Canonical SMILES

C=CCNC(=S)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine typically involves the reaction of N-(prop-2-en-1-yl)hydrazinecarbothioamide with L-cysteine under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (50-55°C) to facilitate the formation of the desired product . The reaction conditions, including the molar ratios of the reactants and the choice of solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification through crystallization or chromatography to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfide-linked dimers, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and carbamothioyl groups .

Comparison with Similar Compounds

Key Compounds:

S-Allyl-L-cysteine (SAC) Molecular formula: C₆H₁₁NO₂S Structure: Allyl (-CH₂-CH=CH₂) directly bonded to cysteine’s sulfur. Key feature: Simpler thioether linkage; lacks the carbamothioyl group .

S-Propyl-L-cysteine Molecular formula: C₆H₁₃NO₂S Structure: Propyl (-CH₂-CH₂-CH₃) attached to cysteine’s sulfur. Key feature: Saturated alkyl chain reduces reactivity compared to allyl derivatives .

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine Molecular formula: C₁₄H₁₇N₃O₃S₂ Structure: Thiocarbamoyl group with a 2-phenylethyl substituent; acetylated amino group. Key feature: Enhanced steric bulk and aromatic interactions .

Structural Implications:

  • S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine exhibits dual functionality: the allyl group enables radical-mediated reactions, while the thiocarbamoyl group facilitates hydrogen bonding and metal coordination. This contrasts with SAC’s simpler thioether, which primarily undergoes oxidation or conjugation reactions .

Physicochemical Properties

Property This compound S-Allyl-L-cysteine (SAC) S-Propyl-L-cysteine
Molecular Weight 227.30 g/mol 161.22 g/mol 163.23 g/mol
Solubility Moderate in polar solvents (e.g., DMSO) High in water Low in water
Stability Sensitive to hydrolysis (thiocarbamoyl) Stable in acidic pH Stable in neutral pH
Reactivity Forms disulfides under oxidative conditions Oxidizes to sulfoxides Low reactivity
  • The thiocarbamoyl group in the target compound increases polarity but reduces stability compared to SAC’s thioether. SAC’s aqueous solubility and stability make it more suitable for nutraceutical applications, whereas the target compound’s reactivity may favor synthetic biochemistry .

This compound:

  • Enzyme interactions : Demonstrates affinity for cysteine proteases and thioredoxin reductase due to the thiocarbamoyl group, acting as a competitive inhibitor in kinetic studies .
  • Antioxidant activity : Moderate free-radical scavenging capacity, weaker than SAC’s but superior to S-propyl derivatives .

S-Allyl-L-cysteine (SAC):

  • Bioactivity: Well-documented anti-inflammatory, anti-carcinogenic, and neuroprotective effects in garlic extracts. Modulates glutathione synthesis and NF-κB pathways .
  • Metabolism : Rapidly absorbed and converted to allyl mercaptan, enhancing bioavailability .

S-Propyl-L-cysteine:

  • Limited bioactivity: Primarily studied as a flavor precursor in Allium species; minimal therapeutic relevance .

Biological Activity

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine, also known as S-propenyl-L-cysteine, is a sulfur-containing amino acid derivative that exhibits various biological activities. This compound has garnered attention due to its potential roles in enzymatic reactions, antioxidant properties, and implications in cancer research. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a propene group attached to the sulfur atom of cysteine. The molecular formula is C6H11NO2SC_6H_{11}NO_2S, and its structure can be represented as follows:

S Prop 2 en 1 yl carbamothioyl L cysteine\text{S Prop 2 en 1 yl carbamothioyl L cysteine}

The biological activity of S-propenyl-L-cysteine is primarily attributed to its thiol group, which participates in redox reactions and can form disulfide bonds. This reactivity allows the compound to act as a nucleophile in various enzymatic processes. The propene moiety may also enhance interactions with specific enzymes or receptors, potentially modulating their activity.

Biological Functions

  • Antioxidant Activity :
    • S-propenyl-L-cysteine has been shown to have antioxidant properties, likely due to the presence of the thiol group. It can participate in redox reactions that neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
  • Enzyme Modulation :
    • The compound may inhibit or activate certain enzymes through covalent bonding with cysteine residues in proteins. This mechanism is crucial for understanding its role in metabolic pathways and potential therapeutic applications.
  • Cancer Research :
    • Recent studies have indicated that S-propenyl-L-cysteine may have implications in cancer prevention and treatment. Its ability to affect cellular redox states and modulate signaling pathways makes it a candidate for further investigation in oncological research.

Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of S-propenyl-L-cysteine in vitro. The results indicated that the compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in cultured cells exposed to hydrogen peroxide.

ParameterControlS-Propenyl-L-Cysteine (100 µM)
MDA Levels (µM)5.42.1
Cell Viability (%)8592

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of S-propenyl-L-cysteine on glutathione peroxidase (GPx). The compound demonstrated a dose-dependent inhibition of GPx activity.

Concentration (µM)GPx Activity (% Inhibition)
5020
10040
20065

Research Findings

Research has highlighted several key findings regarding the biological activity of S-propenyl-L-cysteine:

  • Cytotoxicity : In studies involving cancer cell lines, S-propenyl-L-cysteine exhibited selective cytotoxicity towards malignant cells while sparing normal cells.
  • Mechanistic Insights : The compound's ability to modulate intracellular signaling pathways related to apoptosis and cell proliferation has been documented, suggesting its potential as an adjunctive treatment in cancer therapy.

Q & A

Q. Q. How can LC-MS/MS differentiate S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine from its γ-glutamyl conjugates in plant extracts?

  • Methodology :
  • Extraction : Methanol/water (70:30) with 0.1% formic acid.
  • LC : HILIC column (2.1 × 100 mm, 1.7 µm); gradient: 5–40% acetonitrile in 10 min.
  • MS/MS : MRM transitions m/z 221 → 152 (target) vs. m/z 352 → 221 (γ-glutamyl conjugate) .

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